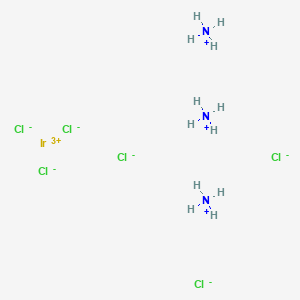
4,4'-二氨基二苯硫醚
描述
4,4’-Thiodianiline is an organosulfur compound with the chemical formula (H₂NC₆H₄)₂S. It is classified as a diamine and a thioether. This compound typically appears as an off-white solid powder and is known for its use in the synthesis of dyes and other chemical intermediates .
科学研究应用
4,4’-Thiodianiline has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Thiodianiline can be synthesized by boiling sulfur in excess aniline over several hours. This process produces three isomers: 1,1’; 1,4; and 4,4’. The 4,4’ isomer is the desired product . Including an oxide of lead in the reaction can maximize the yield of the 4,4’ variant .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Thiodianiline involves the reaction of aniline with sulfur under controlled conditions. The reaction is typically carried out in a Schlenk tube equipped with a magnetic stirring bar, and the mixture is heated at 60°C for 24 hours under an oxygen atmosphere .
化学反应分析
Types of Reactions: 4,4’-Thiodianiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The compound can be reduced using hydrogen gas in the presence of a suitable catalyst.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Major Products: The major products formed from these reactions include various substituted anilines and thioethers, depending on the specific reagents and conditions used .
作用机制
The mechanism of action of 4,4’-Thiodianiline involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound binds to hemoglobin as both the diamine and the N-acetylamine, and this binding is positively correlated with its carcinogenic potency . The aryl-amino group of 4,4’-Thiodianiline is most likely involved in its carcinogenicity .
相似化合物的比较
- 4,4’-Oxydianiline
- 4,4’-Methylenedianiline
- Dapsone
Comparison: 4,4’-Thiodianiline is unique due to its sulfur-containing structure, which imparts distinct chemical properties compared to its analogues. For instance, while 4,4’-Oxydianiline and 4,4’-Methylenedianiline are also used in the production of dyes and polymers, 4,4’-Thiodianiline’s sulfur atom allows for different reactivity and applications .
属性
IUPAC Name |
4-(4-aminophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFHJVPAJKPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Record name | 4,4'-THIODIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021344 | |
| Record name | 4,4'-Thiodianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-thiodianiline appears as needles or brown powder. (NTP, 1992), Brown solid; [CAMEO] Fine slightly violet crystals; [MSDSonline] | |
| Record name | 4,4'-THIODIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4'-Thiodianiline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, benzene; soluble in trifluoroacetic acid, Soluble in aqueous hydrochloric acid, Slightly soluble in water | |
| Record name | 4,4'-THIODIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4'-THIOBISBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000111 [mmHg] | |
| Record name | 4,4'-Thiodianiline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles (from water) | |
CAS No. |
139-65-1 | |
| Record name | 4,4'-THIODIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4′-Diaminodiphenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Thiodianiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Thiodianiline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4,4'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Thiodianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-thiodianiline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-THIODIANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GGU990BQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,4'-THIOBISBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
226 to 228 °F (NTP, 1992), 108.5 °C | |
| Record name | 4,4'-THIODIANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16106 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4,4'-THIOBISBENZENAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5074 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main concern surrounding the use of 4,4'-thiodianiline?
A1: 4,4'-thiodianiline is a known carcinogen. [, , , , ] Studies have shown that it induces tumors in various organs of rats and mice, including the liver, thyroid, colon, uterus, and ear canal. [, , ]
Q2: How does 4,4'-thiodianiline exert its carcinogenic effects?
A2: While the exact mechanism is not fully elucidated in the provided research, it is suggested that N-hydroxyarylamines, metabolites of 4,4'-thiodianiline, are the likely genotoxic intermediates. [] These metabolites bind to hemoglobin, indicating their biological availability and potential to cause DNA damage. [] Interestingly, ortho substitution with bulky groups on the 4,4'-thiodianiline structure significantly reduces hemoglobin adduct formation, suggesting a potential strategy to mitigate carcinogenicity. []
Q3: What is the structure of 4,4'-thiodianiline and are there any structural analogs with different toxicological profiles?
A3: 4,4'-Thiodianiline is a bicyclic aromatic amine. While its molecular formula and weight aren't explicitly stated in these papers, its structure consists of two aniline rings (C6H4NH2) linked by a sulfur atom (S) at the para position. Studies have shown that its structural analog, 4,4'-methylenebis(2,6-dimethylaniline), exhibits significantly reduced hemoglobin binding compared to 4,4'-thiodianiline. [] This suggests that the presence of two substituents in the ortho position of the aniline rings can significantly impact the molecule's carcinogenic potential. []
Q4: Has 4,4'-thiodianiline been found to have synergistic effects with other chemicals?
A5: Yes, studies show a synergistic enhancement of thyroid tumor induction when 4,4'-thiodianiline is administered simultaneously with 2,4-diaminoanisole sulfate and N,N'-diethylthiourea in rats. [, ] The combined treatment resulted in a significantly higher incidence of thyroid adenocarcinomas compared to individual treatments. [, ]
Q5: How is 4,4'-thiodianiline used in material science?
A6: 4,4'-Thiodianiline is a monomer used in the synthesis of various polymers, including polyimides and poly(amide-thioether)s. [, , , ] These polymers have potential applications in optical waveguides due to their high refractive indices, good thermal stability, and film-forming properties. [, , ] The incorporation of 4,4'-thiodianiline in polyimide films also facilitates in-situ silver reduction and migration, leading to highly reflective and surface-conductive materials. []
Q6: What analytical methods are used to detect and quantify 4,4'-thiodianiline?
A6: Several analytical techniques are employed for the detection and quantification of 4,4'-thiodianiline and its related compounds. These include:
- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is commonly used to analyze banned amines in leather and other materials. []
- Gas Chromatography with Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity for identifying and quantifying 4,4'-thiodianiline in complex matrices. []
- HPLC with Electrochemical Detection: This method is particularly useful for quantifying 4,4'-thiodianiline and its metabolites, such as monoacetyldiamine, in biological samples like hemoglobin. []
Q7: Are there regulations regarding the use of 4,4'-thiodianiline?
A8: Yes, due to its carcinogenicity, the use of azo dyes that can release 4,4'-thiodianiline upon reduction is restricted in Europe. [] The European Union directive limits the concentration of detectable 4,4'-thiodianiline and other restricted amines in consumer goods to less than 30 ppm. [] This highlights the need for reliable and sensitive analytical methods for monitoring these substances in various products.
Q8: What research is being conducted on alternatives to 4,4'-thiodianiline?
A9: Researchers are actively exploring alternative diamines with reduced toxicity for use in polymer synthesis. [, , , ] For instance, replacing 4,4'-thiodianiline with 4,4'-methylendianiline in poly(benzoquinone imine) synthesis offers a potential route to less harmful materials. [] Additionally, ongoing research focuses on modifying existing synthesis methods and exploring novel diamine structures to develop high-performance polymers with improved safety profiles. [, , , ]
Q9: What are the environmental concerns related to 4,4'-thiodianiline?
A10: Although not extensively covered in the provided research, the known toxicity of 4,4'-thiodianiline raises concerns about its potential environmental impact. Its presence in industrial wastewater and consumer products necessitates proper waste management and recycling strategies to minimize its release into the environment. [] Further research is needed to fully understand its ecotoxicological effects and develop effective mitigation strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,6-Trimethylbenzo[a]pyrene](/img/structure/B94022.png)











![3-(hydroxymethyl)-1-phenyl-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B94045.png)
